1-methyl-1H-pyrrole-2-carbohydrazide

Description

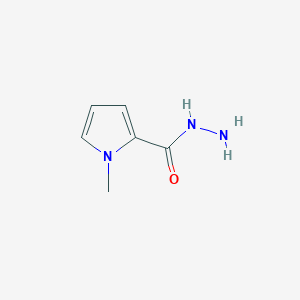

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrrole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-9-4-2-3-5(9)6(10)8-7/h2-4H,7H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZLSTHDNAMYND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377052 | |

| Record name | 1-methyl-1H-pyrrole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113398-02-0 | |

| Record name | 1-methyl-1H-pyrrole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-methyl-1H-pyrrole-2-carbohydrazide CAS number and properties

An In-depth Technical Guide to 1-methyl-1H-pyrrole-2-carbohydrazide

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and its applications as a versatile chemical intermediate for the development of novel bioactive molecules. Safety and handling protocols are also discussed to ensure proper laboratory practice. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a derivative of pyrrole, a five-membered aromatic heterocycle. The presence of the N-methyl group distinguishes it from its parent compound, 1H-pyrrole-2-carbohydrazide, influencing its solubility and reactivity. The carbohydrazide functional group (-CONHNH₂) is a key feature, serving as a versatile handle for further chemical modifications.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 113398-02-0 | |

| Molecular Formula | C₆H₉N₃O | [1] |

| Molecular Weight | 139.16 g/mol | |

| IUPAC Name | 1-methylpyrrole-2-carbohydrazide | [2] |

| Canonical SMILES | CN1C=CC=C1C(=O)NN | [1] |

| InChI Key | JPZLSTHDNAMYND-UHFFFAOYSA-N | [2] |

| MDL Number | MFCD00141854 | |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | Solid | |

| Predicted XlogP | -0.5 | [1] |

| Storage Class | 11 (Combustible Solids) | |

| Water Solubility | Predicted to be soluble | N/A |

| Flash Point | Not applicable | |

Synthesis and Characterization

The synthesis of pyrrole-based carbohydrazides is a well-established process in organic chemistry. The most common and efficient method involves the hydrazinolysis of a corresponding pyrrole-2-carboxylate ester. This reaction is a nucleophilic acyl substitution where hydrazine acts as the nucleophile, displacing the alkoxy group of the ester.

General Synthesis Protocol

The preparation of this compound is typically achieved by reacting methyl 1-methyl-1H-pyrrole-2-carboxylate with hydrazine hydrate. The choice of the methyl or ethyl ester precursor is critical; these are themselves valuable intermediates in organic synthesis.[3] The reaction proceeds via nucleophilic attack of the hydrazine on the ester carbonyl, followed by the elimination of methanol or ethanol.

Experimental Protocol: Synthesis of this compound

-

Reagent Preparation: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add methyl 1-methyl-1H-pyrrole-2-carboxylate (1 equivalent).

-

Solvent Addition: Add a suitable alcohol solvent, such as ethanol, to dissolve the ester.

-

Hydrazine Addition: Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the solution. The excess hydrazine drives the reaction to completion.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 15 minutes to several hours.[4] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the mixture to room temperature. The product, being a solid, will often precipitate out of the solution.

-

Purification: Filter the resulting solid and wash with a cold, non-polar solvent like diethyl ether to remove any unreacted starting material or soluble impurities.[5]

-

Drying: Dry the purified product under vacuum to yield this compound as a solid.

Caption: Synthesis of this compound.

Spectroscopic Characterization

The structure of the synthesized compound can be confirmed using standard spectroscopic techniques.

-

FTIR Spectroscopy: The Infrared (IR) spectrum is expected to show characteristic absorption bands for N-H stretching vibrations from the hydrazide group (around 3200-3400 cm⁻¹), a C=O (amide I) stretching vibration (around 1630-1680 cm⁻¹), and N-H bending (amide II) around 1520-1600 cm⁻¹.[4][6]

-

¹H-NMR Spectroscopy: The proton NMR spectrum would provide definitive structural confirmation. Expected signals include a singlet for the N-CH₃ protons, distinct signals for the three protons on the pyrrole ring, and broad signals for the -NH and -NH₂ protons of the hydrazide group, which are exchangeable with D₂O.[6][7]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]+ corresponding to its molecular weight (139.16).[1]

Applications in Research and Drug Development

The primary significance of this compound lies in its role as a key building block for synthesizing more complex molecules with potential biological activity.[8] The carbohydrazide moiety is readily functionalized.

Intermediate for Hydrazone Synthesis

Carbohydrazides are precursors to hydrazones, a class of compounds known for a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[6][8] this compound can be condensed with various aldehydes and ketones to produce a library of N-acylhydrazone derivatives.[4][6] This reaction is typically catalyzed by a few drops of acid.

The pyrrole nucleus itself is a common scaffold in many biologically active compounds and approved drugs, making its derivatives attractive targets for drug discovery.[3][5]

Caption: Role as an intermediate for bioactive hydrazones.

Precursor for Other Heterocycles

The hydrazide functional group can also participate in cyclization reactions to form other heterocyclic systems, such as pyrazoles, triazines, and oxadiazoles, further expanding its utility in medicinal chemistry.[9]

Safety and Handling

While a specific, comprehensive safety data sheet for this compound is not widely available, data from analogous compounds like 1H-pyrrole-2-carbohydrazide and its derivatives provide essential guidance for safe handling.[10][11][12]

-

General Precautions: Handle in a well-ventilated area or fume hood to avoid inhalation of dust.[10][13] Avoid contact with skin, eyes, and clothing.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[10][12] For operations that may generate dust, respiratory protection may be necessary.[14]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[10][12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[10][13]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing.[10][12]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[12]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][13] Keep away from incompatible substances.

Conclusion

This compound (CAS No. 113398-02-0) is a valuable and versatile heterocyclic intermediate. Its straightforward synthesis from the corresponding ester and the high reactivity of its carbohydrazide functional group make it a crucial starting material for the synthesis of diverse hydrazone derivatives and other heterocyclic systems. These resulting compounds are of significant interest in drug discovery, particularly in the search for new antimicrobial and anticancer agents. Adherence to standard safety protocols is essential when handling this compound in a laboratory setting.

References

- 1. PubChemLite - this compound (C6H9N3O) [pubchemlite.lcsb.uni.lu]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. nbinno.com [nbinno.com]

- 4. vlifesciences.com [vlifesciences.com]

- 5. 1H-Pyrrole-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acgpubs.org [acgpubs.org]

- 8. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 9. mdpi.com [mdpi.com]

- 10. aksci.com [aksci.com]

- 11. 1H-pyrrole-2-carbohydrazide | C5H7N3O | CID 281610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.fr [fishersci.fr]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Solubility of 1-Methyl-1H-pyrrole-2-carbohydrazide in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract: The solubility of active pharmaceutical ingredients (APIs) and key intermediates in organic solvents is a critical parameter in drug development, influencing everything from reaction kinetics in synthesis to purification, formulation, and bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 1-methyl-1H-pyrrole-2-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of extensive published quantitative data for this specific molecule, this document integrates a theoretical analysis based on physicochemical properties with a detailed, actionable protocol for its experimental determination. We present a robust methodology, grounded in the widely accepted shake-flask technique, coupled with HPLC-based quantification, to empower researchers in obtaining reliable and reproducible solubility data.[1][3][4]

Introduction: The Critical Role of Organic Solvent Solubility

Pyrrole and its derivatives are ubiquitous heterocyclic structures in medicinal chemistry, known to exhibit a wide range of biological activities, including antibacterial, antitumor, and anti-inflammatory properties.[5] this compound combines the pyrrole scaffold with a hydrazide functional group, creating a molecule with significant potential for forming hydrogen bonds and participating in various intermolecular interactions. Understanding its solubility in different organic solvents is paramount for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and purification (e.g., crystallization).

-

Formulation Science: Developing stable and effective drug delivery systems, particularly for poorly water-soluble compounds.[6]

-

Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays, where poor solubility can lead to unreliable results.[1][2]

This guide serves as a predictive framework and a practical laboratory manual for scientists and drug development professionals.

Theoretical Assessment and Solubility Prediction

A molecule's solubility is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[7][8] By examining the structure of this compound, we can predict its behavior.

2.1. Physicochemical Properties

A summary of the key physicochemical properties for this compound (CAS: 113398-02-0) is provided below.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O | [9][10] |

| Molecular Weight | 139.16 g/mol | [10] |

| Predicted XlogP | -0.5 | [9] |

| Hydrogen Bond Donors | 2 (from -NHNH₂) | Calculated |

| Hydrogen Bond Acceptors | 2 (from C=O and pyrrole N) | Calculated |

The negative XlogP value suggests a hydrophilic character, indicating a preference for polar environments over nonpolar ones.[9] The presence of multiple hydrogen bond donors and acceptors is the most dominant feature, suggesting strong interactions with protic and polar apathetic solvents.

2.2. Predicted Solubility in Solvent Classes

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): High solubility is expected. These solvents can engage in hydrogen bonding with both the carbonyl oxygen and the hydrazide protons of the solute, effectively solvating the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): Good to moderate solubility is predicted. These solvents can act as hydrogen bond acceptors for the hydrazide's N-H groups. While they lack donor capabilities, their high polarity will facilitate dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): Poor solubility is anticipated. The significant mismatch in polarity and the inability of these solvents to participate in hydrogen bonding will prevent effective solvation of the polar this compound molecule.

The following diagram illustrates the key intermolecular forces at play.

Caption: Predicted solute-solvent interactions.

Experimental Determination of Thermodynamic Solubility

To obtain definitive quantitative data, an experimental approach is necessary. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and simplicity.[11] This method involves generating a saturated solution by agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[11][12]

3.1. Rationale for Method Selection

-

Thermodynamic Equilibrium: Unlike kinetic solubility assays which can be influenced by dissolution rate and supersaturation, the shake-flask method measures the true thermodynamic equilibrium, providing a stable and highly relevant value for process chemistry and formulation.[1][13]

-

Accuracy: When paired with a sensitive and specific analytical technique like High-Performance Liquid Chromatography (HPLC), this method provides highly accurate and reproducible concentration measurements.[4][14]

-

Standardization: The principles of this method are well-established and form the basis of regulatory guidelines, such as those from the OECD for aqueous solubility, which can be adapted for organic solvents.[15][16][17][18]

3.2. Experimental Workflow Diagram

The following diagram outlines the complete workflow for the shake-flask solubility determination.

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. bioassaysys.com [bioassaysys.com]

- 4. pharmaguru.co [pharmaguru.co]

- 5. 1H-Pyrrole-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bhu.ac.in [bhu.ac.in]

- 7. youtube.com [youtube.com]

- 8. chem.ws [chem.ws]

- 9. PubChemLite - this compound (C6H9N3O) [pubchemlite.lcsb.uni.lu]

- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. scielo.br [scielo.br]

- 13. improvedpharma.com [improvedpharma.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. filab.fr [filab.fr]

- 16. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

An In-Depth Technical Guide to 1-methyl-1H-pyrrole-2-carbohydrazide: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-pyrrole-2-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, a pyrrole ring, is a prevalent motif in numerous biologically active natural products and synthetic pharmaceuticals.[1] The incorporation of a carbohydrazide functional group provides a versatile handle for the synthesis of a wide array of derivatives, such as hydrazones, which have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] This guide offers a comprehensive overview of the molecular structure, physicochemical properties, and a detailed protocol for the synthesis and characterization of this compound, intended to equip researchers with the foundational knowledge for its application in novel drug development.

Physicochemical Properties and Molecular Structure

The fundamental characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O | [3] |

| Molecular Weight | 139.16 g/mol | [3] |

| CAS Number | 113398-02-0 | [3] |

| Appearance | Solid | [3] |

| Melting Point | 126-128°C | [4] |

| SMILES | Cn1cccc1C(=O)NN | [3] |

| InChI Key | JPZLSTHDNAMYND-UHFFFAOYSA-N | [3] |

The molecular structure of this compound consists of a five-membered aromatic pyrrole ring, N-methylated at position 1. A carbohydrazide group (-CONHNH₂) is attached to the second position of the pyrrole ring. This arrangement of functional groups imparts the molecule with its characteristic chemical reactivity and potential for biological interactions.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the esterification of 1-methyl-1H-pyrrole-2-carboxylic acid, followed by hydrazinolysis of the resulting ester. This synthetic pathway is reliable and scalable for laboratory purposes.

Synthetic Workflow

References

- 1. 1H-Pyrrole-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 113398-02-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

The N-Methyl Group in Pyrrole Carbohydrazides: A Subtle Modification with Profound Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] When functionalized with a carbohydrazide moiety, it gives rise to a class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[3][4][5] Within this framework, the substitution on the pyrrole nitrogen is a critical determinant of the molecule's overall profile. The seemingly simple addition of a methyl group—transforming a hydrogen-bond-donating N-H moiety into a lipophilic N-CH3 group—can drastically alter a compound's physicochemical properties, pharmacokinetics, and pharmacodynamics. This guide provides an in-depth technical analysis of the biological significance of this N-methyl group, synthesizing data from structure-activity relationship (SAR) studies, mechanistic investigations, and pharmacokinetic profiling to offer a comprehensive perspective for drug development professionals.

Introduction: The Pyrrole Carbohydrazide Scaffold

Pyrrole carbohydrazides and their derivatives, particularly hydrazones, incorporate the –CO–NH–N= pharmacophore, which is associated with a wide array of biological activities.[3] The pyrrole ring itself is an electron-rich aromatic system, and its nitrogen atom plays a pivotal role. As a secondary amine (N-H), it can act as a hydrogen bond donor, a crucial interaction for receptor binding. Methylation of this nitrogen (N-CH3) ablates this capability, increases lipophilicity, and can introduce steric effects, fundamentally altering how the molecule interacts with its biological environment.[6][7] Understanding the consequences of this modification is paramount for the rational design of potent and selective therapeutic agents.

The Multifaceted Role of N-Methylation: A Double-Edged Sword

The decision to incorporate or remove an N-methyl group on the pyrrole ring is a critical step in lead optimization. This modification simultaneously impacts multiple molecular properties, often leading to a trade-off between potency, selectivity, and drug-like characteristics.

Impact on Physicochemical Properties and Pharmacokinetics

The introduction of an N-methyl group instigates a fundamental shift in the molecule's physicochemical nature.

-

Hydrogen Bonding and Lipophilicity: The most immediate effect is the removal of the N-H hydrogen bond donor. This can be detrimental if this interaction is essential for target binding. Conversely, by masking a polar N-H group, methylation increases lipophilicity (LogP). This can enhance membrane permeability and oral absorption, but excessive lipophilicity can also lead to poor solubility and increased off-target toxicity.[8][9]

-

Metabolic Stability: The N-H bond of a pyrrole can be a site for Phase II conjugation reactions, while adjacent methyl groups on the ring can be susceptible to cytochrome P450 (CYP)-mediated oxidation.[10] N-methylation can block conjugation at the nitrogen but may introduce a new site for N-dealkylation, another common metabolic pathway.[11] Therefore, its impact on metabolic stability is context-dependent and must be evaluated empirically. In a study on pyrrolone antimalarials, methyl groups on the pyrrole ring were identified as potential points of CYP-mediated metabolism.[10]

-

Cellular Permeability: The influence on permeability is complex. Studies on macrocycles containing a pyrrole unit have shown that while N-methylation of amide bonds within the macrocycle can improve passive permeability, N-methylation of the pyrrole ring itself may have a less beneficial or even detrimental effect.[8] This suggests that the specific location of methylation and its effect on the molecule's overall conformation and hydrogen bonding capacity are key.

Impact on Biological Activity: Structure-Activity Relationship (SAR) Insights

The biological consequences of N-methylation are highly dependent on the specific target and the binding mode of the compound class.

Case Study 1: Enzyme Inhibition Pyrrole carbohydrazide derivatives have been designed as inhibitors of various enzymes, including Enoyl-Acyl Carrier Protein Reductase (ENR) for antimycobacterial activity and Dihydrofolate Reductase (DHFR).[4][12] In many enzyme active sites, hydrogen bonding is a critical component of ligand binding.

-

Loss of Potency: In a study of pyrrolone antimalarials, methylation of a pyrrolone NH resulted in a greater than 100-fold reduction in potency, demonstrating the critical role of the N-H as a hydrogen bond donor for target engagement.[10]

-

Gain of Selectivity or Altered Profile: Conversely, if the N-H group is not involved in a key interaction or creates an unfavorable polar contact in a hydrophobic pocket, its methylation can improve potency. For instance, 2-acetyl-1-methylpyrrole was identified as a potent inhibitor of G6PD and 6PGD, enzymes in the pentose phosphate pathway.[13]

The diagram below illustrates the fundamental difference in binding potential between an N-H and an N-CH3 pyrrole.

Caption: Loss of Hydrogen Bonding Capability upon N-methylation.

Case Study 2: Anticancer Activity Several pyrrole-based compounds are used as anticancer agents, including the multi-kinase inhibitor Sunitinib.[14][15] N-methylated pyrrole-imidazole polyamides have been developed as sequence-specific DNA alkylating agents, demonstrating that the N-methylpyrrole unit is compatible with potent anticancer activity.[16]

However, in a series of novel pyrrole hydrazones evaluated for antiproliferative activity against melanoma cells, the most active compound, 1C , possessed an N-H on the pyrrole ring of the hydrazone moiety.[3] This compound induced apoptosis and cell cycle arrest in the S phase. While this study did not directly compare it to an N-methyl analog, it suggests the N-H may be important for its mechanism of action.

Case Study 3: Antimicrobial Activity The pyrrole scaffold is a common feature in antimicrobials.[17][18]

-

Activity Dependent on Substitution: In the armeniaspirol family of antibiotics, SAR studies revealed that both the N-methyl and 9-chloro substituents on the pyrrole ring were crucial for antibacterial activity. Removal of the methyl group led to a decrease in potency.[17]

-

Broad-Spectrum Inhibition: The pyrrole derivative BM212, which features a 2-methyl and a 1,5-diaryl substitution pattern, showed potent bactericidal activity against multidrug-resistant and intramacrophagic Mycobacterium tuberculosis.[19] While the nitrogen itself is substituted with an aryl group, this highlights that a substituted nitrogen is a key feature of many active compounds.

The following diagram summarizes the divergent outcomes of N-methylation based on the therapeutic target.

Caption: Structure-Activity Relationship (SAR) summary of N-methylation.

Experimental Design and Protocols

To investigate the role of the N-methyl group, a paired-compound approach is essential. Both the N-H pyrrole carbohydrazide and its N-methylated analog must be synthesized and tested under identical conditions.

General Synthesis Workflow

The synthesis of these compounds typically involves a multi-step process, which can be adapted from established literature procedures.[3][4]

Caption: General workflow for synthesis of pyrrole hydrazones.

Protocol 1: Synthesis of a Pyrrole Carbohydrazide [4]

-

Esterification (if starting from carboxylic acid): Dissolve the pyrrole-2-carboxylic acid in absolute methanol. Add concentrated sulfuric acid catalytically. Reflux the mixture for 4-6 hours. After cooling, pour the mixture into water and extract the resulting pyrrole methyl ester.

-

Hydrazinolysis: Place hydrazine hydrate (10 eq.) in a round-bottom flask fitted with a reflux condenser.

-

Add the pyrrole methyl carboxylate (1 eq.) dropwise to the hydrazine hydrate.

-

Heat the mixture under reflux for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture. The solid product that crystallizes out is filtered, washed with cold ethanol, and dried.

-

Recrystallize the crude product from ethanol to obtain pure pyrrole-2-carbohydrazide.

Note on N-methylation: N-methylpyrrole-2-carboxylate can be used as the starting material. If starting with pyrrole, N-methylation can often be achieved using a base (e.g., NaH, K2CO3) and a methylating agent (e.g., methyl iodide, dimethyl sulfate) in a suitable solvent like DMF or acetone, though caution is advised due to the toxicity of these reagents.[20]

Protocol 2: In Vitro Antiproliferative MTT Assay[3]

This assay determines the effect of a compound on the metabolic activity of living cells, which is a measure of cell viability.

-

Cell Seeding: Seed human cancer cells (e.g., SH-4 melanoma) in a 96-well plate at a density of 1 x 10^4 cells/well in a suitable culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare stock solutions of the N-H and N-CH3 pyrrole carbohydrazide derivatives in DMSO. Dilute the compounds to various final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM) in the culture medium.

-

Replace the old medium with the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a standard cytotoxic drug (positive control).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Quantitative Data Summary

To facilitate direct comparison, data from SAR studies should be tabulated. The table below presents hypothetical but representative data illustrating the divergent effects of N-methylation.

| Compound ID | Pyrrole Substitution | Target | Biological Activity (IC50 / MIC) | Reference |

| Cpd-A1 | N-H | Malarial Parasite (P. falciparum) | 20 nM | [10] |

| Cpd-A2 | N-CH3 | Malarial Parasite (P. falciparum) | >2000 nM | [10] |

| Cpd-B1 | N-H (desmethyl-armeniaspirol) | E. faecium | 16 µg/mL | [17] |

| Cpd-B2 | N-CH3 (armeniaspirol) | E. faecium | 4 µg/mL | [17] |

| Cpd-C1 | N-H | Melanoma Cells (SH-4) | 44.6 µM | [3] |

| Cpd-C2 | N-CH3 | Melanoma Cells (SH-4) | Not Reported | - |

Conclusion and Future Perspectives

The N-methyl group on a pyrrole carbohydrazide is far from a trivial substituent. It is a powerful modulator of biological activity and pharmacokinetic properties. Its introduction can lead to dramatically different outcomes depending on the biological target and the specific molecular context.

-

Detrimental Effects: When a hydrogen bond from the pyrrole N-H is essential for target affinity, methylation will invariably lead to a significant loss of potency.[10]

-

Beneficial Effects: In cases where increased lipophilicity is desired for membrane traversal, or where the N-H is not involved in binding, methylation can enhance activity.[17]

-

Pharmacokinetic Trade-offs: N-methylation alters solubility, permeability, and metabolic stability, creating a complex optimization challenge for drug designers.[8][11]

For researchers in drug development, a systematic approach is crucial. The synthesis and parallel evaluation of both N-H and N-CH3 analogs are essential to deconvolute these effects and build a comprehensive SAR profile. Future work should focus on obtaining co-crystal structures of these paired compounds with their targets to visualize the precise interactions at the atomic level, thereby transforming rational drug design from an empirical art into a predictive science.

References

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vlifesciences.com [vlifesciences.com]

- 5. 1H-Pyrrole-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cas 96-54-8,N-Methyl pyrrole | lookchem [lookchem.com]

- 7. N-Methylpyrrole: Properties, Uses, Safety, Supplier & SDS Information – Expert Guide [pipzine-chem.com]

- 8. Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Some pyrroles as inhibitors of the pentose phosphate pathways enzymes: An in vitro and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrrole - Wikipedia [en.wikipedia.org]

- 15. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation [mdpi.com]

- 16. Anticancer activities of alkylating pyrrole-imidazole polyamides with specific sequence recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Strategic Versatility of 1-Methyl-1H-pyrrole-2-carbohydrazide: A Gateway to Bioactive Heterocycles

An In-depth Technical Guide for Drug Discovery Professionals

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among the diverse synthons available for drug design, 1-methyl-1H-pyrrole-2-carbohydrazide stands out as a particularly versatile and powerful precursor. Its unique arrangement of a methylated pyrrole ring and a reactive carbohydrazide moiety provides a strategic entry point to a multitude of bioactive heterocyclic systems, including pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. This guide delves into the synthesis of this key precursor and explores its application in the development of potent anticancer, antimicrobial, and anti-inflammatory agents, providing both the "how" and the "why" for researchers in drug development.

Part 1: Synthesis of the Core Precursor: this compound

The journey to bioactive heterocycles begins with the efficient synthesis of the core precursor. The preparation of this compound is a logical, multi-step process that leverages fundamental organic reactions.

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrrole-2-carboxylate

The synthesis commences with the N-methylation of the readily available ethyl 1H-pyrrole-2-carboxylate. This step is crucial as the methyl group on the pyrrole nitrogen enhances lipophilicity and can influence the conformational properties of the final bioactive molecules, potentially improving membrane permeability and target engagement.

Experimental Protocol:

-

To a solution of ethyl 1H-pyrrole-2-carboxylate in a suitable aprotic solvent such as DMF or THF, add a strong base like sodium hydride (NaH) portion-wise at 0 °C. The base deprotonates the pyrrole nitrogen, forming the corresponding sodium salt.

-

After stirring for a short period, introduce a methylating agent, typically methyl iodide (CH₃I), dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.

-

The organic layer is then washed, dried, and concentrated under reduced pressure to yield crude ethyl 1-methyl-1H-pyrrole-2-carboxylate, which can be purified by column chromatography.

Step 2: Hydrazinolysis to this compound

The pivotal carbohydrazide functionality is introduced via hydrazinolysis of the corresponding ester. The highly nucleophilic hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group. This reaction is typically efficient and high-yielding.[3]

Experimental Protocol:

-

Dissolve ethyl 1-methyl-1H-pyrrole-2-carboxylate in an alcoholic solvent, such as ethanol.

-

Add an excess of hydrazine hydrate (80-99% solution) to the mixture.[3]

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated solid product, this compound, is collected by filtration.

-

The collected solid is washed with a cold solvent like diethyl ether and can be recrystallized from a suitable solvent like ethanol to afford the pure product.[3]

Part 2: Transformation into Bioactive Heterocyclic Scaffolds

The true synthetic utility of this compound lies in its ability to undergo cyclization reactions to form various five-membered aromatic heterocycles. The carbohydrazide moiety serves as a versatile handle for these transformations.

A. Synthesis of 1-Methyl-2-(pyrazol-1-yl)carbonyl-1H-pyrroles: Potent Anticancer Agents

Pyrazoles are a well-established class of heterocycles with a broad spectrum of biological activities, including anticancer properties.[4][5] The reaction of a carbohydrazide with a 1,3-dicarbonyl compound is a classic and efficient method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis.[6]

Causality Behind the Synthesis: The mechanism involves the initial condensation of the more nucleophilic terminal nitrogen of the hydrazide with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazide attacks the second carbonyl group, leading to a dehydrative aromatization to form the stable pyrazole ring. The N-methyl group of the pyrrole remains intact, providing a lipophilic anchor.

Experimental Protocol:

-

Dissolve this compound in glacial acetic acid.

-

Add an equimolar amount of a 1,3-dicarbonyl compound (e.g., acetylacetone for a dimethylpyrazole derivative).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into ice-cold water.

-

The precipitated solid is filtered, washed with water to remove acetic acid, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

B. Synthesis of 2-(5-Substituted-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrroles: Antimicrobial and Anticancer Agents

1,3,4-Oxadiazoles are another class of heterocycles that have garnered significant interest due to their diverse pharmacological activities, including antimicrobial and anticancer effects.[7][8] A common and effective method for their synthesis from carbohydrazides involves cyclization with carbon disulfide in a basic medium, followed by alkylation or other modifications.

Causality Behind the Synthesis: The reaction with carbon disulfide in the presence of a base like potassium hydroxide leads to the formation of a dithiocarbazate salt. Intramolecular cyclization with the elimination of water and subsequent loss of a sulfur-containing species upon acidification yields the 5-thiol-1,3,4-oxadiazole. This thiol group can then be further functionalized. Alternatively, reaction with a carboxylic acid followed by dehydrative cyclization can lead to 2,5-disubstituted oxadiazoles.[9]

Experimental Protocol (for 5-thiol derivative):

-

Dissolve this compound in ethanol containing potassium hydroxide.

-

Add carbon disulfide dropwise at room temperature and stir for several hours.

-

Reflux the mixture until the evolution of hydrogen sulfide ceases.

-

Cool the reaction mixture, and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from an appropriate solvent to yield 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrrole.

C. Synthesis of 2-(4-Substituted-4H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrroles: A Versatile Bioactive Core

1,2,4-Triazoles are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[10][11] A common synthetic route to 4-substituted-3-thiol-1,2,4-triazoles involves the reaction of a carbohydrazide with an isothiocyanate.

Causality Behind the Synthesis: The nucleophilic terminal nitrogen of the carbohydrazide attacks the electrophilic carbon of the isothiocyanate to form a thiosemicarbazide intermediate. Under basic conditions, this intermediate undergoes intramolecular cyclization via nucleophilic attack of the other hydrazide nitrogen on the thiocarbonyl carbon, followed by dehydration to yield the 4,5-disubstituted-1,2,4-triazol-3-thione.

Experimental Protocol:

-

To a solution of this compound in a suitable solvent like ethanol, add an equimolar amount of the desired isothiocyanate (e.g., phenyl isothiocyanate).

-

Reflux the mixture for several hours to form the thiosemicarbazide intermediate.

-

Add a base, such as sodium hydroxide solution, and continue to reflux for several more hours to effect cyclization.

-

After cooling, acidify the reaction mixture with a dilute acid to precipitate the triazole-thione product.

-

Collect the solid by filtration, wash with water, and recrystallize to obtain the pure product.

Part 3: Visualizing the Synthetic Pathways

To better illustrate the synthetic transformations, the following diagrams outline the core reaction schemes.

Caption: Synthesis of the core precursor.

Caption: Synthesis of bioactive heterocycles.

Part 4: Biological Activity Data

The true measure of a precursor's value is the biological efficacy of its derivatives. The following tables summarize representative anticancer and antimicrobial data for heterocyclic compounds structurally related to those accessible from this compound.

Table 1: Anticancer Activity of Pyrrole- and Pyrazole-based Heterocycles

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole-carbohydrazide | A549 (Lung) | Varies | [4] |

| Pyrazole-oxadiazole conjugate | MCF-7 (Breast) | 1.8 | [8] |

| Pyrazole-oxadiazole conjugate | HeLa (Cervical) | 2.3 | [8] |

| 1,2,4-Oxadiazole derivative | CaCo-2 (Colon) | 4.96 | [12] |

| 1,2,4-Oxadiazole derivative | DLD1 (Colorectal) | 0.35 | [12] |

Table 2: Antimicrobial Activity of Pyrrole- and Triazole-based Heterocycles

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrrole-2-carboxylate derivative | M. tuberculosis H37Rv | 0.7 | [13] |

| 1,2,4-Triazole derivative | P. aeruginosa | 16 | [10] |

| 1,2,4-Triazolo[1,5-a]pyrimidine | Gram-positive/negative bacteria | 0.25 - 2.0 | [11] |

| Thiophene-based oxadiazole | C. difficile | 2 - 4 | [8] |

Conclusion

This compound is a synthetically accessible and highly versatile precursor for the construction of a diverse range of bioactive heterocyclic compounds. The strategic placement of the N-methyl group and the reactive carbohydrazide moiety allows for the facile synthesis of substituted pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. The derivatives of these heterocyclic systems have demonstrated significant potential as anticancer and antimicrobial agents. This guide provides a foundational framework for researchers to leverage this powerful building block in the design and development of novel therapeutics, underscoring the importance of precursor selection in the intricate process of drug discovery.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 3. 1H-Pyrrole-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rgmcet.edu.in [rgmcet.edu.in]

- 5. orgsyn.org [orgsyn.org]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to Potential Therapeutic Targets for 1-methyl-1H-pyrrole-2-carbohydrazide Derivatives

Introduction

The 1-methyl-1H-pyrrole-2-carbohydrazide scaffold represents a promising starting point for the development of novel therapeutics. The inherent chemical properties of the pyrrole ring, combined with the versatile carbohydrazide moiety, offer a framework for designing compounds with diverse biological activities. This guide provides a technical overview of the most promising therapeutic targets for derivatives of this scaffold, focusing on the scientific rationale for target selection, detailed experimental protocols for validation, and the underlying mechanistic principles. We will explore applications in antimicrobial, anti-inflammatory, and anticancer research, providing a roadmap for researchers and drug development professionals to unlock the full potential of this chemical class.

I. Antimicrobial Target: Enoyl-Acyl Carrier Protein Reductase (InhA)

Scientific Rationale

The emergence of multidrug-resistant bacterial strains, particularly Mycobacterium tuberculosis, necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) system. This pathway is responsible for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1] Inhibition of InhA disrupts cell wall integrity, leading to bacterial death. The lack of a homologous enzyme system in mammals makes InhA an attractive and selective target for antimicrobial drug development.[1] Pyrrole-based compounds, including pyrrole hydrazones, have been identified as a promising class of InhA inhibitors.[2][3]

Mechanism of Action

Derivatives of this compound are hypothesized to act as direct inhibitors of InhA. The enzyme utilizes NADH as a cofactor to reduce long-chain trans-2-enoyl-ACP substrates. It is proposed that the pyrrole-carbohydrazide scaffold can form key hydrogen bonding interactions within the InhA active site, particularly with the Tyr158 residue and the NAD+ cofactor, mimicking the binding of natural substrates or known inhibitors.[2] The hydrazone derivatives, formed by reacting the carbohydrazide with various aldehydes, allow for the introduction of diverse substituents that can further enhance binding affinity and specificity.

Experimental Validation

This spectrophotometric assay measures InhA activity by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.[4][5]

Materials:

-

Purified M. tuberculosis InhA protein

-

NADH

-

Substrate: trans-2-dodecenoyl-Coenzyme A (DD-CoA)

-

Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8[4]

-

Test compounds dissolved in DMSO

-

96-well UV-transparent microplates

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the following to each well:

-

Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding the DD-CoA substrate (final concentration ~500 µM).[5]

-

Immediately monitor the decrease in absorbance at 340 nm over 10 minutes at room temperature.

-

Calculate the initial reaction velocity for each well.

-

Determine the percent inhibition for each compound concentration relative to the positive control.

-

Plot percent inhibition versus compound concentration and fit the data to a suitable model to determine the IC50 value.

This assay determines the lowest concentration of a compound that inhibits visible bacterial growth.[1][6][7][8][9]

Materials:

-

Mycobacterium smegmatis or Mycobacterium tuberculosis H37Rv culture

-

Appropriate growth medium (e.g., Mueller-Hinton Broth supplemented with OADC)

-

Sterile 96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a bacterial inoculum and adjust the turbidity to a 0.5 McFarland standard.[8]

-

In a 96-well plate, add 100 µL of growth medium to each well.

-

Add 100 µL of the test compound at 2x the highest desired concentration to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from each well to the next, mixing thoroughly. Discard 100 µL from the last column of dilutions.

-

Add 5 µL of the prepared bacterial inoculum to each well (except for a sterility control well). The final inoculum should be approximately 10^4 to 10^5 CFU/mL.[6]

-

Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Seal the plates and incubate at 37°C for the appropriate duration (24-48 hours for M. smegmatis, 7-14 days for M. tuberculosis).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Summary

| Compound Class | Target | Organism | Activity (MIC or % Inhibition) | Reference |

| Pyrrole Hydrazones | InhA | M. tuberculosis | MIC: 0.2 µg/mL (for most active compound) | [2] |

| Pyrrole-2-carbohydrazides | - | M. tuberculosis | 55-68% inhibition (for active hydrazones) | [10] |

II. Anti-Inflammatory Target: Cyclooxygenase (COX) Enzymes

Scientific Rationale

Inflammation is a key pathological feature of numerous diseases. Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), are central to the inflammatory cascade.[11] They catalyze the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[12] While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is inducible and its expression is upregulated at sites of inflammation.[13] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. Pyrrole-containing compounds, such as tolmetin, are known NSAIDs, and novel pyrrole derivatives are being actively investigated as selective COX-2 inhibitors.[11][14]

Mechanism of Action

This compound derivatives are designed to bind to the active site of COX enzymes. The long, hydrophobic channel of the COX active site can accommodate the pyrrole core and its substituents. The carbohydrazide moiety can form critical hydrogen bonds with key amino acid residues, such as Arg120 and Tyr355, which are important for inhibitor binding.[11] By modifying the substituents on the pyrrole ring and the hydrazide portion, it is possible to achieve selectivity for the slightly larger and more flexible active site of COX-2 over COX-1.

Experimental Validation

This assay measures the peroxidase activity of COX enzymes, which is coupled to the oxidation of a fluorogenic substrate.[15][16]

Materials:

-

Purified ovine COX-1 and human recombinant COX-2

-

COX Assay Buffer

-

Heme

-

COX Probe (e.g., Amplex Red)

-

Arachidonic Acid (substrate)

-

Test compounds and a known COX inhibitor (e.g., Celecoxib)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

-

In separate wells for COX-1 and COX-2, add the following:

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor (if required by the kit)

-

Test compound dilution

-

COX-1 or COX-2 enzyme

-

-

Include appropriate controls: Enzyme Control (no inhibitor), Inhibitor Control (known inhibitor), and Background (no enzyme).

-

Incubate the plate at 25°C for 5-10 minutes.

-

Initiate the reaction by adding the Arachidonic Acid solution to all wells simultaneously.

-

Immediately measure the fluorescence kinetically at Ex/Em = 535/587 nm for 5-10 minutes.

-

Calculate the reaction rate from the linear portion of the fluorescence curve.

-

Determine the percent inhibition for each compound concentration.

-

Calculate IC50 values for both COX-1 and COX-2 and determine the selectivity index.

This ELISA-based assay quantifies the inhibition of the pro-inflammatory cytokine TNF-α in a cellular context.[12][13][17][18][19]

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Human TNF-α ELISA Kit

-

96-well cell culture plates and ELISA plates

-

Microplate reader

Procedure:

-

Seed macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 4-24 hours). Include an unstimulated control and a vehicle control (LPS + vehicle).

-

After incubation, collect the cell culture supernatants.

-

Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:

-

Adding supernatants and standards to an antibody-coated plate.

-

Incubating with a detection antibody.

-

Adding a substrate solution to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at 450 nm.

-

-

Calculate the concentration of TNF-α in each sample from the standard curve.

-

Determine the percent inhibition of TNF-α release for each compound concentration.

Data Summary

| Compound Class | Target | Activity (IC50) | Selectivity Index (COX-1/COX-2) | Reference |

| Diarylpyrrol-3-sulfur derivatives | COX-2 | 0.011 µM | N/A | [20] |

| Pyrrole-cinnamate hybrids | COX-2 | 0.55 µM | N/A | [21] |

| Pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-1/COX-2 | Similar to meloxicam | >1 (for most) | [22] |

III. Anticancer Target: Receptor Tyrosine Kinases (e.g., VEGFR2)

Scientific Rationale

Receptor tyrosine kinases (RTKs) are critical regulators of cellular processes such as proliferation, survival, and migration. Dysregulation of RTK signaling is a hallmark of many cancers.[4] Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key RTK that mediates angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[23] Inhibiting VEGFR2 is a clinically validated strategy for cancer therapy. The pyrrolo[2,3-d]pyrimidine scaffold, structurally related to the 1-methyl-1H-pyrrole core, is found in several multi-kinase inhibitors, including Sunitinib, which targets VEGFR2.[23][24] This provides a strong rationale for exploring this compound derivatives as kinase inhibitors.

Mechanism of Action

These derivatives are designed to act as ATP-competitive inhibitors. They are expected to bind to the ATP-binding pocket of the kinase domain of VEGFR2, preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. The pyrrole ring can form key interactions in the hinge region of the kinase, while the carbohydrazide moiety and its derivatives can be modified to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Experimental Validation

This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed).[11][23][25][26][27]

Materials:

-

Recombinant human VEGFR2 enzyme

-

Kinase Assay Buffer

-

ATP

-

PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

-

Test compounds

-

Kinase-Glo® MAX reagent

-

White 96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds.

-

Prepare a master mixture containing Kinase Assay Buffer, ATP, and PTK substrate.

-

Add the master mixture to the wells of a 96-well plate.

-

Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).

-

Add the VEGFR2 enzyme to all wells except the blank.

-

Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.[25]

-

Add Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate at room temperature for 10 minutes to stabilize the signal.

-

Read the luminescence using a microplate reader.

-

Calculate the percent inhibition and determine the IC50 value.

This colorimetric assay assesses the effect of compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[2][3][28][29]

Materials:

-

Cancer cell line (e.g., HUVEC, A549, HT29)

-

Cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS-HCl solution)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

-

After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[2]

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2]

-

Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength between 550 and 600 nm.

-

Calculate the percent cell viability relative to untreated control cells and determine the IC50 value.

Data Summary

| Compound Class | Target(s) | Cell Line | Activity (IC50) | Reference |

| Pyrrolo[2,3-d]pyrimidine derivatives | EGFR, Her2, VEGFR2, CDK2 | HepG2 | 40-204 nM | [23][24] |

| Pyrrolo[2,3-d]pyrimidine carboxamide | FLT3, CDK2/4/6 | MV4-11 | 0.008 µM | [30] |

| 1-methyl-pyrrol-2-yl derivative | - | A549, HT29 | N/A (showed activity) | [31] |

Conclusion

The this compound scaffold is a versatile platform for the design of novel therapeutic agents. This guide has outlined three high-potential therapeutic avenues: targeting InhA for tuberculosis, COX enzymes for inflammatory diseases, and receptor tyrosine kinases like VEGFR2 for cancer. For each target, we have provided the scientific rationale, a plausible mechanism of action, and detailed, field-proven experimental protocols for validation. By systematically applying these methodologies, researchers can effectively screen and optimize derivatives of this promising scaffold, paving the way for the development of next-generation therapeutics.

References

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. broadpharm.com [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and preliminary screening of carbohydrazides and hydrazones of pyrrole derivatives as potential tuberculostatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. bioscience.co.uk [bioscience.co.uk]

- 17. novamedline.com [novamedline.com]

- 18. 人TNF-alpha ELISA试剂盒 (ab285312)| Abcam中文官网 [abcam.cn]

- 19. raybiotech.com [raybiotech.com]

- 20. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. mdpi.com [mdpi.com]

- 25. benchchem.com [benchchem.com]

- 26. cdn.caymanchem.com [cdn.caymanchem.com]

- 27. indigobiosciences.com [indigobiosciences.com]

- 28. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 29. MTT (Assay protocol [protocols.io]

- 30. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

stability and degradation profile of 1-methyl-1H-pyrrole-2-carbohydrazide

An In-depth Technical Guide to the Stability and Degradation Profile of 1-methyl-1H-pyrrole-2-carbohydrazide

Introduction

This compound is a heterocyclic compound featuring a substituted pyrrole ring linked to a carbohydrazide functional group. As with many novel chemical entities intended for pharmaceutical or specialized chemical applications, a thorough understanding of its stability is paramount. The stability profile dictates storage conditions, shelf-life, formulation strategies, and potential interactions. Degradation of an active compound can lead to loss of efficacy and the formation of potentially toxic impurities.

This guide provides a comprehensive technical overview of the predicted . In the absence of direct literature on this specific molecule, this analysis is built upon established chemical principles and extensive data from closely related pyrrole and carbohydrazide analogs. We will explore its susceptibility to various stress factors, propose the most probable degradation pathways, and outline robust analytical methodologies for a formal stability-indicating study, adhering to the principles of the International Conference on Harmonisation (ICH) guidelines.

Predicted Physicochemical Properties

A molecule's inherent stability is intrinsically linked to its physicochemical properties. For this compound, the key features are the aromatic N-methylpyrrole ring and the nucleophilic, yet labile, carbohydrazide group.

| Property | Predicted Characteristic & Rationale |

| Molecular Formula | C₆H₉N₃O[1] |

| Molecular Weight | 139.16 g/mol |

| Appearance | Likely a white to off-white crystalline solid, based on similar structures. |

| Solubility | Expected to have moderate solubility in polar organic solvents (e.g., ethanol, DMSO) and limited solubility in water. The hydrazide group can form hydrogen bonds, but the overall structure is not highly polar. |

| pKa | The pyrrole nitrogen is non-basic due to the delocalization of its lone pair into the aromatic system. The terminal -NH₂ of the hydrazide is the most basic site, with an estimated pKa in the range of 2-4. |

Forced Degradation Studies: A Predictive Analysis

Forced degradation, or stress testing, is essential for identifying likely degradation products and pathways. This process involves subjecting the compound to conditions more severe than accelerated storage to provoke degradation. Based on the molecule's structure, the following outcomes are anticipated.

Hydrolytic Degradation

The carbohydrazide linkage is the most probable site of hydrolytic attack. The stability of such linkages is highly dependent on pH.[2]

-

Acidic Conditions (e.g., 0.1 M HCl): Under acidic conditions, the carbonyl oxygen of the hydrazide can be protonated, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water. This is expected to be a major degradation pathway.[3][4] The hydrolysis of hydrazones, a related class, is known to be catalyzed by acid.[3]

-

Neutral Conditions (e.g., Water, pH 7): The molecule is predicted to be most stable in a neutral pH environment. Studies on similar hydrazide conjugates show that stability increases as the pH approaches neutrality.[2]

-

Alkaline Conditions (e.g., 0.1 M NaOH): In a basic medium, the hydrazide is susceptible to base-catalyzed hydrolysis. Pyrrole derivatives have also shown extreme instability in alkaline mediums.[5][6] This pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Primary Degradation Product: The primary product of hydrolysis is expected to be 1-methyl-1H-pyrrole-2-carboxylic acid and hydrazine .

Oxidative Degradation

Both the pyrrole ring and the hydrazide moiety are susceptible to oxidation.[7][8]

-

Mechanism: Exposure to an oxidizing agent like hydrogen peroxide (H₂O₂) is expected to induce significant degradation. The electron-rich pyrrole ring can be oxidized, potentially leading to ring-opening or the formation of hydroxylated species and pyrrolidinones.[8][9] The oxidation of pyrrole often leads to polymerization.[7] The hydrazide group can also be oxidized.

-

Predicted Degradants: Potential products include N-oxides, hydroxylated pyrrole species, and ring-opened byproducts.

Photolytic Degradation

Aromatic and heterocyclic compounds are often sensitive to light. Pyrrole derivatives, in particular, are known to be photolabile.[5][6]

-

Mechanism: Upon absorption of UV radiation, the molecule can be excited to a higher energy state. This can lead to bond cleavage, particularly the N-CH₃ bond, or reactions with atmospheric oxygen to form photo-oxidized products.[10][11] Studies on N-methylpyrrole show dissociation along the N-CH₃ coordinate upon photo-excitation.[11][12]

-

Precaution: All handling and storage of the compound should be performed under protected light conditions until its photostability is formally established.

Thermal Degradation

Elevated temperatures can provide the necessary energy to overcome activation barriers for decomposition.

-

Mechanism: When subjected to dry heat (e.g., 80°C), the molecule may undergo decomposition. Carbohydrazide itself decomposes at temperatures above 200°C. The weakest bonds in the molecule are likely to cleave first. The overall stability will depend on the melting point and crystal lattice energy of the solid form.

Proposed Degradation Pathways

The following diagram illustrates the primary predicted degradation pathways for this compound based on the chemical principles discussed.

Caption: Predicted degradation pathways for this compound.

Analytical Methodologies for Stability Studies

A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach.

Experimental Workflow for Forced Degradation

Caption: Workflow for a comprehensive forced degradation study.

Protocol 1: Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C. At appropriate time intervals (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C. At appropriate time intervals, withdraw an aliquot, neutralize it with 1 M HCl, and dilute for HPLC analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep the mixture at room temperature for 24 hours. At intervals, withdraw an aliquot and dilute for HPLC analysis.

-

Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours. Analyze the sample by dissolving it in the mobile phase.

-

Photolytic Degradation: Expose the solid compound and a solution (in quartz cuvettes) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). Analyze the samples alongside a dark control.

Protocol 2: Stability-Indicating RP-HPLC Method

-

Rationale: A C18 column is chosen for its versatility in retaining moderately polar compounds. A phosphate buffer provides pH control, which is critical for the consistent ionization state of the analyte and degradants. Acetonitrile is a common organic modifier.

-

Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of A (20 mM Potassium Phosphate buffer, pH 7.0) and B (Acetonitrile).

-

Gradient Program: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at the λmax of the parent compound (determined by UV scan, likely in the 260-290 nm range) and at a lower wavelength (e.g., 210 nm) to detect degradants that may have lost the original chromophore.

-

Injection Volume: 10 µL.

-

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to prove it is stability-indicating. Specificity is demonstrated by showing that the main peak is free from interference from degradants (peak purity analysis via DAD or MS is essential).

Summary of Predicted Stability

The following table summarizes the anticipated stability profile of this compound.

| Stress Condition | Predicted Stability | Likely Primary Degradation Pathway |

| Acidic (0.1 M HCl) | Labile | Hydrolysis of the carbohydrazide linkage.[5][6] |

| Alkaline (0.1 M NaOH) | Highly Labile | Hydrolysis of the carbohydrazide and potential pyrrole ring degradation.[5][6] |

| Neutral (Water) | Stable | Minimal degradation expected.[2] |

| Oxidative (H₂O₂) | Labile | Oxidation of the pyrrole ring and/or hydrazide moiety.[7][8] |

| Thermal (Solid) | Moderately Stable | Potential for slow decomposition depending on temperature. |

| Photolytic (UV/Vis) | Labile | Photodegradation, potentially involving N-CH₃ bond cleavage.[5][6][10] |

Conclusion and Recommendations

Based on a first-principles analysis of its functional groups, this compound is predicted to be most sensitive to alkaline conditions, oxidative stress, and light . The primary degradation pathway is likely to be the hydrolysis of the carbohydrazide bond , yielding 1-methyl-1H-pyrrole-2-carboxylic acid.

For drug development professionals and researchers, the following recommendations are critical:

-

Storage and Handling: The compound should be stored in well-sealed containers, protected from light, at controlled room temperature or under refrigeration.

-

Formulation: Aqueous formulations should be buffered to a neutral pH (approx. 6.5-7.5) to maximize hydrolytic stability. The inclusion of antioxidants and the use of opaque packaging should be considered to mitigate oxidative and photolytic degradation.

-

Further Studies: A comprehensive forced degradation study, as outlined in this guide, must be performed to confirm these predictions, fully characterize all significant degradation products using techniques like LC-MS/MS and NMR, and validate a stability-indicating method for routine analysis and shelf-life determination.

References

- 1. PubChemLite - this compound (C6H9N3O) [pubchemlite.lcsb.uni.lu]

- 2. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. raineslab.com [raineslab.com]

- 5. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. | Sigma-Aldrich [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. New insights on the photodissociation of N-methylpyrrole: the role of stereoelectronic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: High-Yield Synthesis of 1-Methyl-1H-pyrrole-2-carbohydrazide

Abstract

This document provides a comprehensive and validated protocol for the synthesis of 1-methyl-1H-pyrrole-2-carbohydrazide, a pivotal building block in medicinal chemistry and drug development. The synthesis is achieved through a robust and efficient hydrazinolysis of methyl 1-methyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers in organic synthesis and pharmaceutical development, offering in-depth procedural details, mechanistic insights, characterization data, and critical safety protocols. The causality behind experimental choices is explained to ensure reproducibility and high-purity yields.

Introduction and Significance

This compound is a key heterocyclic intermediate. The pyrrole scaffold is a prominent feature in numerous biologically active compounds, and the carbohydrazide moiety serves as a versatile handle for constructing more complex molecular architectures, particularly hydrazones, which exhibit a wide spectrum of pharmacological activities.[1][2] Derivatives of pyrrole-2-carbohydrazide have demonstrated significant potential as antimicrobial, anticancer, anti-inflammatory, and antitubercular agents.[3][4][5]

The conversion of a stable methyl ester to its corresponding carbohydrazide via nucleophilic acyl substitution with hydrazine hydrate is a fundamental and widely employed transformation in synthetic organic chemistry.[6][7] This application note presents a reliable, high-yield protocol optimized for this specific conversion, ensuring the production of high-purity material suitable for downstream applications in drug discovery pipelines.

Reaction Scheme and Mechanism